molecular formula C11H11FN2 B1427477 3-(Dimethylamino)-2-(2-fluorophenyl)prop-2-enenitrile CAS No. 1268322-18-4

3-(Dimethylamino)-2-(2-fluorophenyl)prop-2-enenitrile

Cat. No. B1427477
CAS RN: 1268322-18-4
M. Wt: 190.22 g/mol
InChI Key: GJMTYJOZYAORQU-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-2-(2-fluorophenyl)prop-2-enenitrile, also known as DMFPE, is a compound of interest in the field of scientific research. It is a nitrile containing a dimethylamino group and a 2-fluorophenyl group, and has been studied for its potential applications in various areas of research. The synthesis of DMFPE is relatively straightforward, and its mechanism of action, biochemical and physiological effects, as well as advantages and limitations for laboratory experiments are all topics of interest.

Scientific Research Applications

Photophysical Properties

  • Spectral Behavior and Photophysical Parameters : A fluorophore closely related to 3-(Dimethylamino)-2-(2-fluorophenyl)prop-2-enenitrile, synthesized via knoevenagel condensation, exhibits varied electronic absorption and emission characteristics in different solvents. The red-shift in its emission spectrum with increasing solvent polarity indicates significant intramolecular charge transfer. This property is crucial for the application in organic photoemitting diodes (Pannipara et al., 2015).

Application in Organic Photoemitting Diodes

  • Photoemitting Diode Application : The compound's strong yellow emission in a crystalline form at about 532 nm makes it a significant candidate for use in organic photoemitting diodes (Pannipara et al., 2015).

Intramolecular Charge Transfer

  • Intramolecular Charge Transfer Characteristics : Studies reveal that the compound shows a large change in the dipole moment upon excitation due to intramolecular charge transfer. The fluorescence quantum yield is strongly influenced by the solvent properties, making it a promising probe for critical micelle concentration determination (Asiri et al., 2015).

Optical and Supramolecular Characterization

  • Optical and X-ray Diffraction Characterizations : Crystals of a similar compound to 3-(Dimethylamino)-2-(2-fluorophenyl)prop-2-enenitrile have been reported to exhibit varied optical properties depending on crystal habit and size. This variation in photoluminescence due to crystal morphology is important for its potential applications in photonic and electronic devices (Percino et al., 2017).

Quantum Chemical Investigation

  • Electro-Optical and Charge-Transport Properties : Quantum chemical methods have been employed to study similar compounds' structural, electro-optical, and charge-transport properties. These studies are essential for developing materials with efficient hole-transport capabilities, relevant in semiconductor and electronic device manufacturing (Irfan et al., 2015).

Enaminone Complexes and Bioactivity

  • Enaminone Synthesis and Bioactivity : Enaminones, including compounds similar to 3-(Dimethylamino)-2-(2-fluorophenyl)prop-2-enenitrile, have been synthesized and chelated with different metal nitrates. The bioactivity of these ligands and metal complexes against various bacteria and fungi highlights their potential in medicinal and pharmaceutical research (Jeragh & Elassar, 2015).

Fluorescent Molecular Probes

  • Use as Fluorescent Molecular Probes : The compound's ability to fluoresce and its sensitivity to environmental changes make it a valuable probe for biological and chemical sensing applications. This property is particularly useful in studying protein unfolding and solvent interactions (Green & Abelt, 2015).

properties

IUPAC Name

3-(dimethylamino)-2-(2-fluorophenyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2/c1-14(2)8-9(7-13)10-5-3-4-6-11(10)12/h3-6,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJMTYJOZYAORQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C#N)C1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50742706
Record name 3-(Dimethylamino)-2-(2-fluorophenyl)prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50742706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1268322-18-4
Record name 3-(Dimethylamino)-2-(2-fluorophenyl)prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50742706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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